Cas no 11050-94-5 (Oligomycin B)

Oligomycin B is a macrolide antibiotic derived from Streptomyces species, primarily recognized for its role as a potent inhibitor of mitochondrial ATP synthase. It binds specifically to the Fo subunit of the enzyme, blocking proton translocation and disrupting oxidative phosphorylation. This property makes Oligomycin B a valuable tool in studying cellular energy metabolism, particularly in research involving mitochondrial dysfunction, bioenergetics, and cancer cell metabolism. Its high specificity and efficacy in inhibiting ATP synthesis have also facilitated its use in exploring mechanisms of apoptosis and metabolic regulation. Oligomycin B is commonly employed in biochemical and pharmacological studies due to its reliable activity and well-characterized mode of action.
Oligomycin B structure
Oligomycin B structure
Product Name:Oligomycin B
CAS No:11050-94-5
MF:C45H72O12
MW:805.04599571228
CID:207400
PubChem ID:5281900
Update Time:2025-10-29

Oligomycin B Chemical and Physical Properties

Names and Identifiers

    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,3',9,13(4'H)-tetrone,22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-,(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-
    • Oligomycin B
    • OLIGOMYCIN B FROMSTREPTOMYCES DIASTATOCHROMOGENES
    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,3',9,13(4'H)-tetrone,22-ethyl-5',6'-dihydro-7,11,14
    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,3',9,13(4'H)-tetrone...
    • 28-oxo-oligomycin A
    • Oligomycin A,28-oxo
    • Oligomycin B, Streptomyces diastatochromogenes.
    • 28-Oxooligomycin A
    • Oligomycin A, 28-oxo-
    • OligoMycin B froM StreptoMyces
    • OLIGOMYCIN B, STREPTOMYCES DIASTATOCHROMOGENES
    • BRN 5705502
    • CS-0058995
    • AKOS030213261
    • J-002439
    • AC1NQZ9F
    • Q27107576
    • SCHEMBL454546
    • HY-N6784
    • MFCD00043232
    • (1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27R,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-3',13,17,23-tetrone
    • 11050-94-5
    • EINECS 234-275-5
    • UNII-387OE420H7
    • 387OE420H7
    • CHEBI:7751
    • NSC-717695
    • DTXSID301017534
    • NSC 717695
    • OLIGOMYCIN B [MI]
    • OLIGOMYCIN A, 28-OXO
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-5',6'-dihydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-pyran]-3,3',9,13(4'H)-tetrone
    • Q63390541
    • EFB
    • AKOS040733905
    • oligomycine B
    • (1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27R,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-((2S)-2-hydroxypropyl)-5',10,12,14,16,18,20,26,29-nonamethyl-spiro(24,28-dioxabicyclo(23.3.1)nonacosa-5,7,21-triene-27,2'-tetrahydropyran)-3',13,17,23-tetrone
    • DTXCID801475723
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-((2R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-5',6'-dihydro-3H,9H,13H-spiro(2,26-dioxabicyclo(23.3.1)nonacosa-4,18,20-triene-27,2'-pyran)-3,3',9,13(4'H)-tetrone
    • MDL: MFCD00043232
    • Inchi: 1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-,38+,40+,41+,42-,44+,45+/m1/s1
    • InChI Key: QPRQJOHKNJIMGN-ZGYOXSLRSA-N
    • SMILES: O1[C@@H]2CC[C@@H](C=CC=CC[C@H](C)[C@H]([C@@](C)(C([C@H](C)[C@H]([C@H](C)C([C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@@H]([C@H]2C)[C@H](C)[C@@]21C(C[C@@H](C)[C@@H](C[C@H](C)O)O2)=O)O)=O)O)=O)O)O)CC |t:5,7,27|

Computed Properties

  • Exact Mass: 804.50200
  • Monoisotopic Mass: 804.502
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 3
  • Complexity: 1470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 3
  • Topological Polar Surface Area: 197A^2
  • XLogP3: 6.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 160-161 ºC
  • Boiling Point: 911.4±65.0 °C at 760 mmHg
  • Flash Point: 260.3±27.8 °C
  • Refractive Index: 1.546
  • Solubility: Slightly soluble (14 g/l) (25 º C),
  • PSA: 197.12000
  • LogP: 5.06160
  • Merck: 13,6902

Oligomycin B Security Information

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Additional information on Oligomycin B

Introduction to Oligomycin B (CAS No. 11050-94-5)

Oligomycin B, a naturally occurring compound with the chemical name oligomycin A, is a member of the macrolide antibiotics family. It is characterized by its unique chemical structure, which includes a large macrocyclic lactone ring composed of 23 carbons. This compound is primarily isolated from various strains of Bacillus and has garnered significant attention in the field of biochemistry and pharmacology due to its potent biological activities.

The molecular formula of Oligomycin B is C48H75O13, and its CAS number, CAS No. 11050-94-5, uniquely identifies it in scientific literature and databases. This compound is known for its ability to inhibit ATP synthase, a crucial enzyme involved in cellular energy production. By binding to the F0 subunit of ATP synthase, Oligomycin B effectively blocks the translocation of protons across the mitochondrial membrane, thereby disrupting ATP synthesis and leading to a significant reduction in cellular energy levels.

Oligomycin B has been extensively studied for its potential therapeutic applications, particularly in the treatment of various metabolic disorders and cancers. Recent research has highlighted its role in modulating mitochondrial function, which has implications for both cancer therapy and anti-aging interventions. Studies have demonstrated that Oligomycin B can induce apoptosis in cancer cells by disrupting their energy metabolism, making it a promising candidate for combination therapies with other chemotherapeutic agents.

In addition to its anti-cancer properties, Oligomycin B has shown promise in the management of obesity and related metabolic syndromes. By inhibiting ATP synthase, this compound can reduce fat accumulation and improve insulin sensitivity in adipose tissue. Emerging research indicates that Oligomycin B may also have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis and purification of Oligomycin B are challenging due to its complex macrocyclic structure. However, advances in synthetic chemistry have enabled the production of high-purity Oligomycin B for research purposes. Researchers have developed novel synthetic routes that improve yield and scalability, making it more accessible for clinical trials and industrial applications.

The pharmacokinetic properties of Oligomycin B are another area of active investigation. Studies have shown that it exhibits high oral bioavailability when formulated appropriately, suggesting potential for oral administration in therapeutic settings. However, its solubility limitations necessitate innovative drug delivery systems to enhance its efficacy and reduce side effects.

Oligomycin B's mechanism of action has also been explored in the context of drug resistance. Research indicates that cancer cells often develop resistance to chemotherapeutic agents by upregulating ATP synthase activity or altering mitochondrial function. Oligomycin B offers a unique approach to overcoming these resistance mechanisms by directly targeting ATP synthesis.

The safety profile of Oligomycin B is another critical consideration for its therapeutic use. While preclinical studies suggest that it is well-tolerated at low doses, higher concentrations can lead to significant side effects such as muscle weakness and respiratory depression. Further research is needed to optimize dosing regimens and minimize adverse effects.

In conclusion, Oligomycin B (CAS No. 11050-94-5) is a multifaceted compound with significant potential in various therapeutic areas. Its ability to modulate mitochondrial function makes it a valuable tool for studying cellular energy metabolism and developing new treatments for metabolic disorders, cancers, and neurodegenerative diseases. Continued research efforts are essential to fully harness the therapeutic potential of this remarkable compound while addressing safety concerns and optimizing delivery systems.

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